1-(4-Methylpiperidin-1-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one
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Overview
Description
1-(4-Methylpiperidin-1-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one is a synthetic organic compound that features a piperidine ring, a nitrophenyl group, and a furan ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperidin-1-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the nitrophenyl group: This step might involve nitration reactions.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving amines.
Coupling reactions: The final step would involve coupling the furan and piperidine rings with the nitrophenyl group under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpiperidin-1-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions might include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
1-(4-Methylpiperidin-1-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one may have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperidin-1-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpiperidin-1-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one: Lacks the nitro group, which might affect its reactivity and biological activity.
1-(4-Methylpiperidin-1-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one: Similar structure but with the nitro group in a different position, potentially altering its properties.
Uniqueness
The presence of the nitrophenyl group in 1-(4-Methylpiperidin-1-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one might confer unique reactivity and biological activity compared to its analogs.
Properties
CAS No. |
853351-51-6 |
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Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(E)-1-(4-methylpiperidin-1-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H20N2O4/c1-14-9-11-20(12-10-14)19(22)8-6-17-5-7-18(25-17)15-3-2-4-16(13-15)21(23)24/h2-8,13-14H,9-12H2,1H3/b8-6+ |
InChI Key |
FTDIJLRGHJKIHG-SOFGYWHQSA-N |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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